

Spectroscopic Profile of Nonanoyl Chloride: A Technical Guide

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Compound of Interest

Compound Name: Nonanoyl chloride

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An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **nonanoyl chloride**, a key intermediate in various synthetic processes within the pharmaceutical and chemical industries. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics of this compound, offering valuable insights for its identification, characterization, and quality control.

Spectroscopic Data Summary

The empirical formula for **nonanoyl chloride** is $C_9H_{17}ClO$, and its molecular weight is 176.68 g/mol. The spectroscopic data presented below has been compiled from various spectral databases and is crucial for confirming the structure and purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. The 1H and ^{13}C NMR data for **nonanoyl chloride** are presented below.

Table 1: 1H NMR Spectroscopic Data for **Nonanoyl Chloride**

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
2.88	Triplet (t)	2H	-CH ₂ -C(=O)Cl
1.73	Quintet	2H	-CH ₂ -CH ₂ -C(=O)Cl
1.29	Multiplet	10H	-(CH ₂) ₅ -
0.89	Triplet (t)	3H	CH ₃ -

Table 2: ¹³C NMR Spectroscopic Data for **Nonanoyl Chloride**

Chemical Shift (δ) ppm	Assignment
173.9	C=O (Acid Chloride)
47.1	-CH ₂ -C(=O)Cl
31.7	-CH ₂ -
29.1	-CH ₂ -
29.0	-CH ₂ -
28.9	-CH ₂ -
25.0	-CH ₂ -
22.6	-CH ₂ -
14.0	CH ₃ -

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **nonanoyl chloride** is characterized by a strong absorption band corresponding to the carbonyl group of the acid chloride.

Table 3: Principal Infrared Absorption Bands for **Nonanoyl Chloride**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2928	Strong	C-H stretch (alkane)
2856	Strong	C-H stretch (alkane)
1802	Very Strong	C=O stretch (acid chloride)
1466	Medium	C-H bend (alkane)
943	Medium	C-C stretch / O-H out-of-plane bend (broad)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The electron ionization (EI) mass spectrum of **nonanoyl chloride** shows a characteristic fragmentation pattern for a long-chain acyl chloride.

Table 4: Key Mass Spectrometry Data (Electron Ionization) for **Nonanoyl Chloride**

Mass-to-Charge Ratio (m/z)	Relative Intensity (%)	Putative Fragment Assignment
176	< 1	[M] ⁺ (Molecular ion, ³⁵ Cl isotope)
178	< 1	[M+2] ⁺ (Molecular ion, ³⁷ Cl isotope)
141	15	[M - Cl] ⁺
113	10	[M - Cl - C ₂ H ₄] ⁺ (McLafferty rearrangement)
99	20	[C ₆ H ₁₁ O] ⁺
85	30	[C ₅ H ₉ O] ⁺
71	40	[C ₄ H ₇ O] ⁺
57	100	[C ₄ H ₉] ⁺ (Base Peak)
43	85	[C ₃ H ₇] ⁺
29	70	[C ₂ H ₅] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific instrument parameters may vary.

NMR Spectroscopy

A solution of **nonanoyl chloride** (typically 5-25 mg) is prepared in a deuterated solvent (e.g., CDCl₃, ~0.75 mL) and transferred to an NMR tube. The spectrum is acquired on a 300 MHz or higher field NMR spectrometer. The ¹H NMR spectrum is typically referenced to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak (e.g., CDCl₃ at 77.16 ppm) is used as the reference.

Infrared Spectroscopy

A thin film of neat **nonanoyl chloride** is placed between two potassium bromide (KBr) or sodium chloride (NaCl) plates. Alternatively, a drop of the liquid can be placed directly on the crystal of an Attenuated Total Reflectance (ATR) accessory. The IR spectrum is recorded using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum of the clean plates or ATR crystal is recorded prior to the sample measurement.

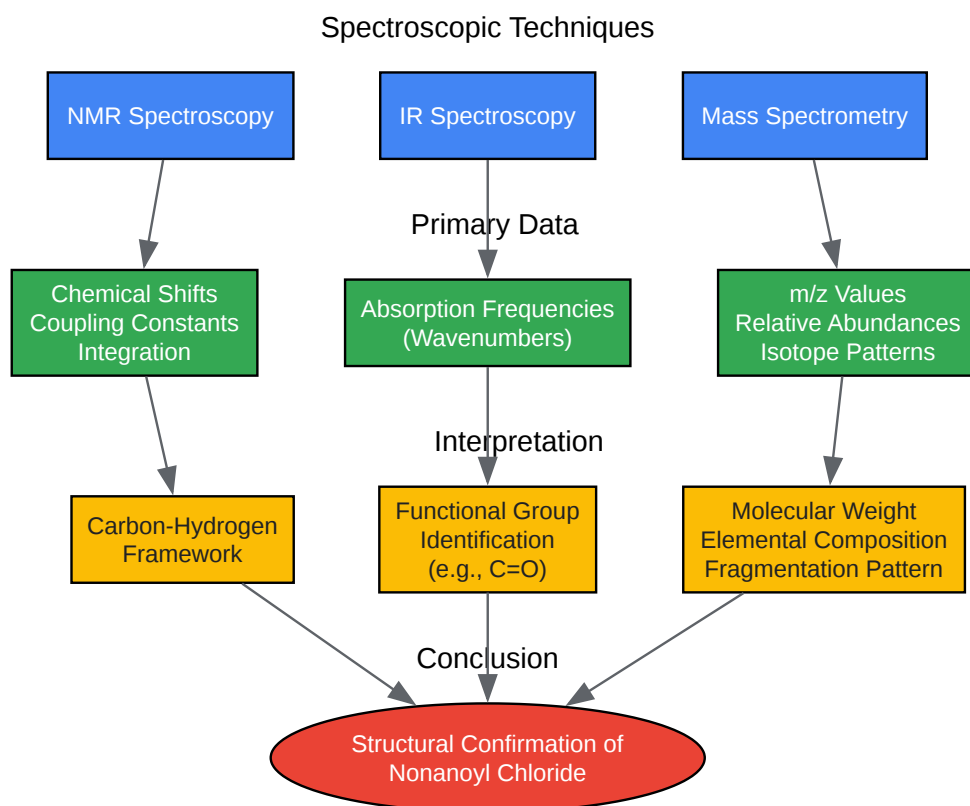
Mass Spectrometry

The mass spectrum is obtained using a mass spectrometer equipped with an electron ionization (EI) source. A small amount of the sample is introduced into the instrument, often via a gas chromatograph (GC-MS) for separation and purification. The molecules are ionized by a high-energy electron beam (typically 70 eV), and the resulting fragments are separated by their mass-to-charge ratio.

Spectroscopic Data Interpretation and Structural Elucidation Workflow

The process of identifying and characterizing a chemical compound like **nonanoyl chloride** using spectroscopy follows a logical workflow. This can be visualized as a signaling pathway where each spectroscopic technique provides a piece of the puzzle, leading to the final structural confirmation.

Spectroscopic Analysis Workflow for Nonanoyl Chloride



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Spectroscopic analysis workflow.

This guide serves as a foundational resource for professionals working with **nonanoyl chloride**. The provided data and protocols are intended to facilitate accurate identification, quality assessment, and further research and development involving this important chemical intermediate.

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